1-(Azetidin-3-yl)-4,4-difluoropiperidine Exhibits Moderate PI3Kδ Cellular Activity Distinct from Potent Clinical Inhibitors
1-(Azetidin-3-yl)-4,4-difluoropiperidine, as part of a larger inhibitor scaffold, exhibits an IC50 of 374 nM for inhibition of PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells [1]. This cellular activity is markedly less potent than the clinical PI3Kδ inhibitor idelalisib (IC50 = 19 nM in similar cellular assays) [2] and duvelisib (IC50 = 2.5 nM) [3]. The moderate potency of the compound's derived inhibitor suggests utility in applications where complete target blockade is undesirable, such as in immunomodulation or in reducing on-target toxicity, rather than in oncology settings requiring maximal target suppression.
| Evidence Dimension | PI3Kδ cellular inhibition |
|---|---|
| Target Compound Data | IC50 = 374 nM |
| Comparator Or Baseline | Idelalisib (IC50 = 19 nM); Duvelisib (IC50 = 2.5 nM) |
| Quantified Difference | Target compound is 19.7-fold less potent than idelalisib; 149.6-fold less potent than duvelisib |
| Conditions | Inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 min (target compound) [1]; PI3Kδ cellular assays for comparators [2][3] |
Why This Matters
This moderate potency profile differentiates the compound-derived inhibitors from highly potent clinical candidates, enabling application in therapeutic areas where partial PI3Kδ inhibition is mechanistically advantageous.
- [1] BindingDB. BDBM50394897 (CHEMBL2165498). IC50 = 374 nM for inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells. Accessed 2026. View Source
- [2] Lannutti BJ, Meadows SA, Herman SE, et al. CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood. 2011;117(2):591-594. View Source
- [3] Winkler DG, Faia KL, DiNitto JP, et al. PI3K-δ and PI3K-γ inhibition by IPI-145 abrogates immune responses and suppresses activity in autoimmune and inflammatory disease models. Chem Biol. 2013;20(11):1364-1374. View Source
